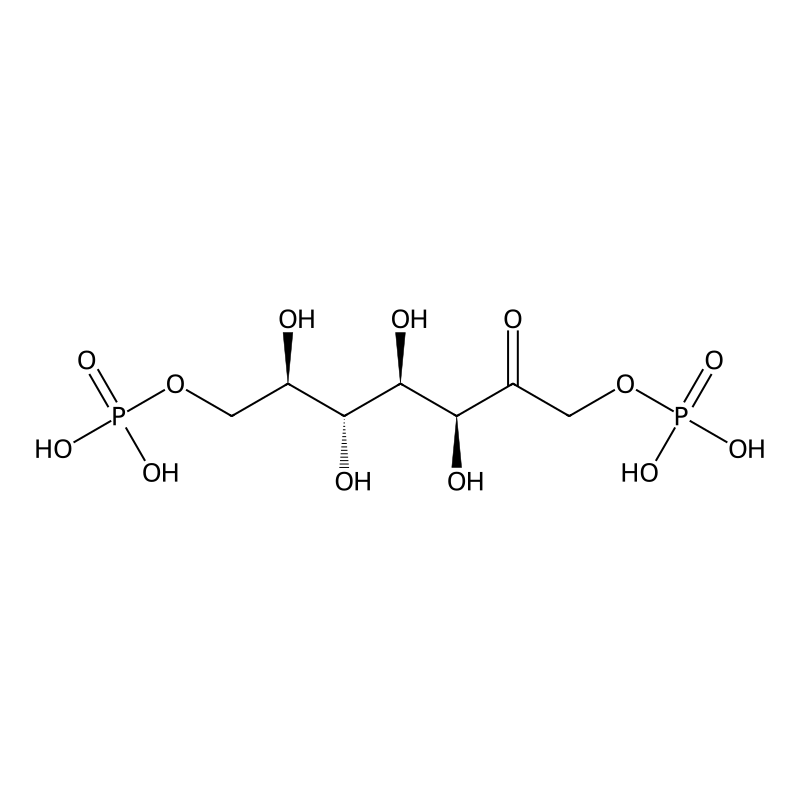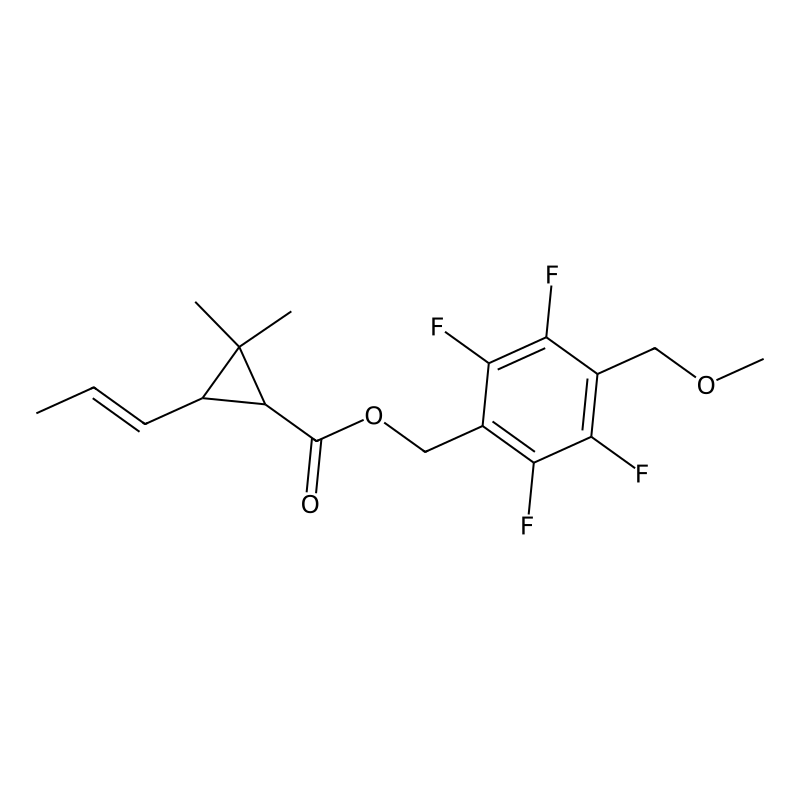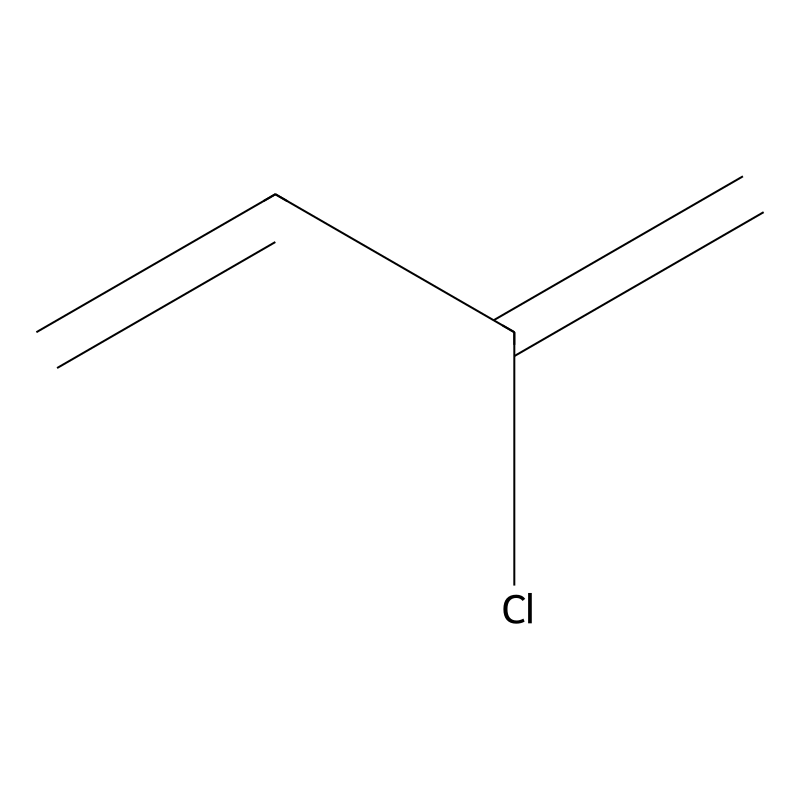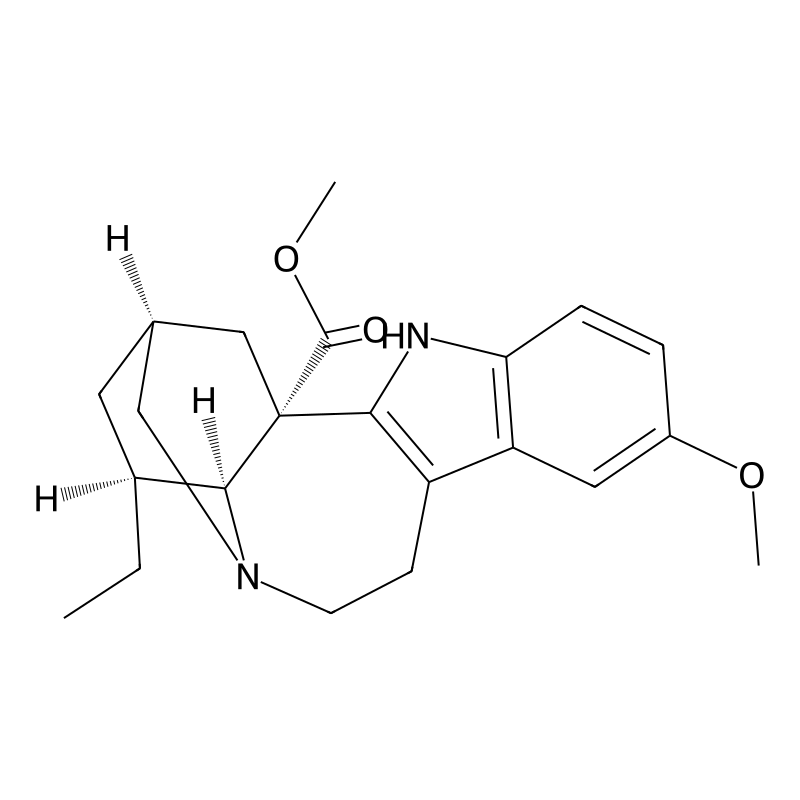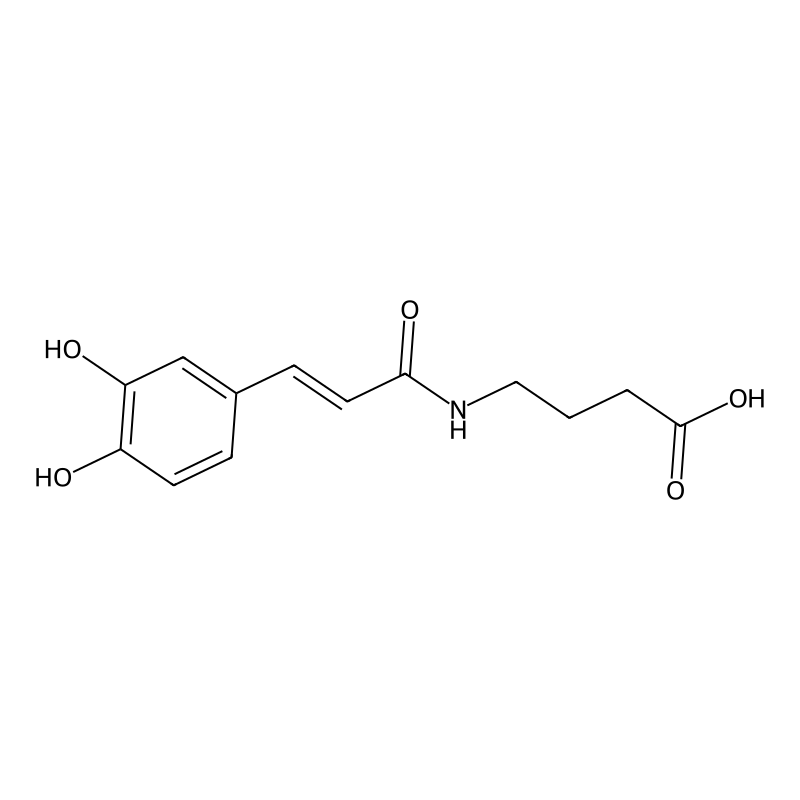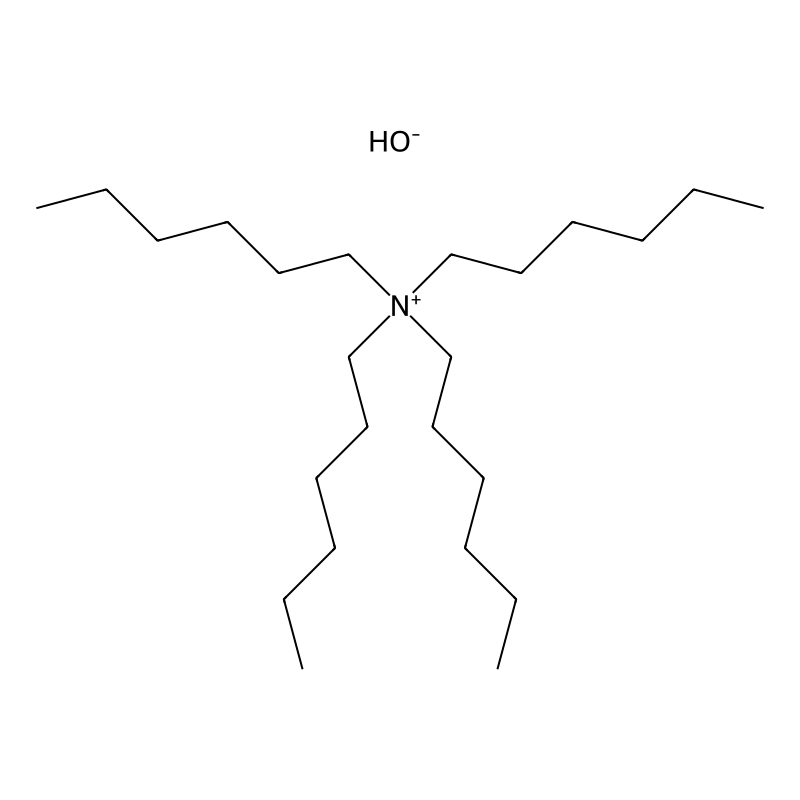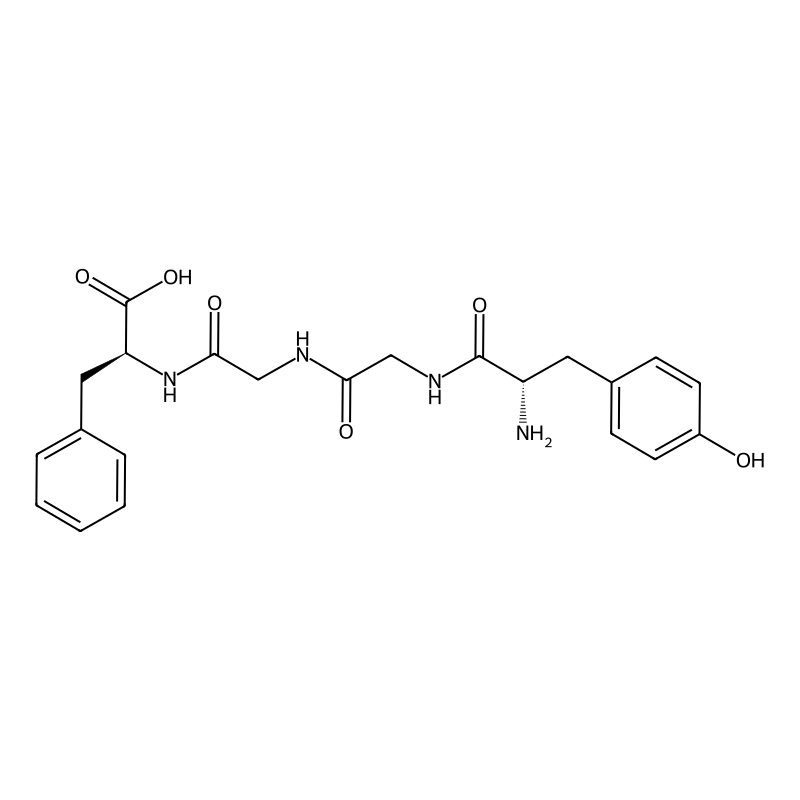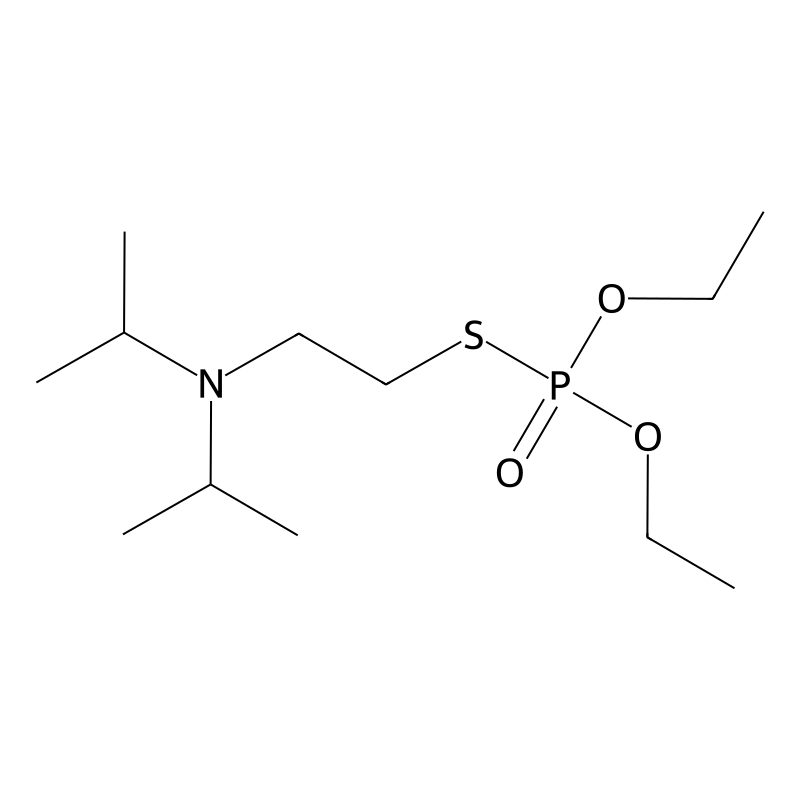Tetrabutylammonium Salicylate
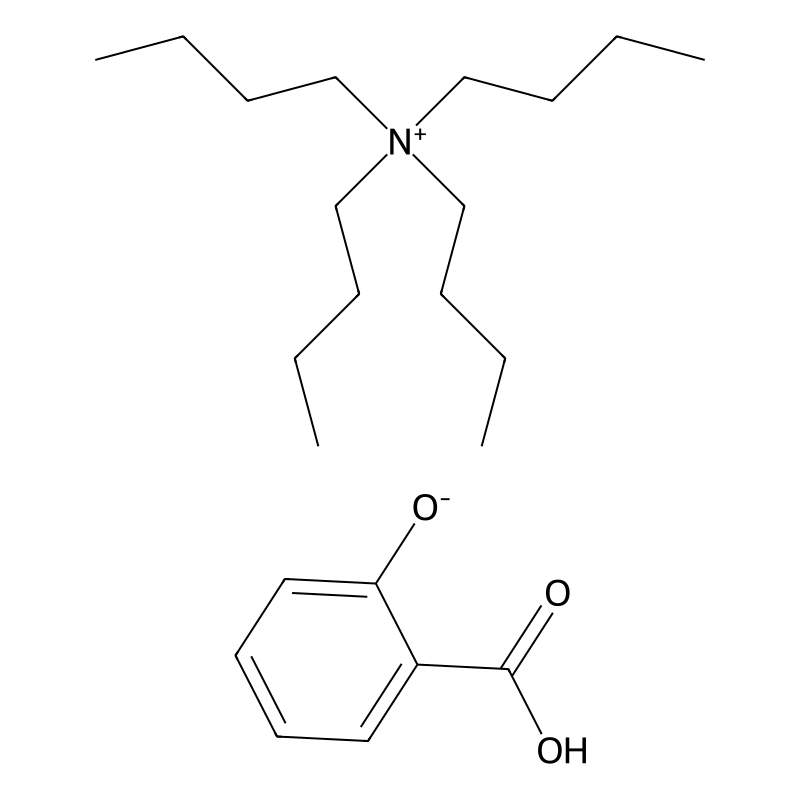
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biochemical Reagent
Due to its amphiphilic nature (having both water-loving and water-repelling properties), TBAS can act as a phase-transfer catalyst in various biological experiments. Source: [Tetrabutylammonium salicylate (Tetra-n-butylammonium salicylate) | Biochemical Assay Reagent | MedChemExpress: ] This property allows TBAS to facilitate the movement of molecules between immiscible solvents, such as water and organic solvents, which is crucial in many biological assays.
Membrane Studies
TBAS can interact with biological membranes due to its amphiphilic nature. Research suggests TBAS can be used to:
- Alter membrane fluidity: Studies have shown that TBAS can increase membrane fluidity, potentially affecting the activity of membrane-bound enzymes and receptors. Source: Modulation of membrane fluidity by tetra-n-butylammonium and its effect on the activity of Ca(2+)-ATPase from rat brain:
- Induce membrane permeability: In some cases, TBAS can induce leakage of cellular contents, which can be helpful in studying cellular processes. Source: The effects of tetra-n-butylammonium ion on the permeability of biological membranes
Pharmaceutical Research
Due to its ability to interact with membranes, TBAS may have potential applications in drug delivery. Studies suggest TBAS might enhance the penetration of certain drugs through biological membranes. Source: Enhancement of peptide drug delivery by complexation with tetra-n-butylammonium chloride:
Origin: TBAS is not naturally occurring. It is synthesized in laboratories [].
Significance: TBAS finds application primarily as a biochemical reagent in life science research []. Its specific uses are still being explored.
Molecular Structure Analysis
TBAS has a long, chain-like structure with a central nitrogen atom. The nitrogen is bonded to four butyl groups (CH3CH2CH2CH2-) and carries a positive charge. The salicylate anion is attached to the nitrogen through its oxygen atom. This structure combines a bulky organic cation (TBA+) with a hydrophilic (water-loving) anion (salicylate) [].
Key Features:
- Quaternary ammonium cation: The central nitrogen has four organic groups attached, giving it a permanent positive charge.
- Hydrophobic-hydrophilic balance: The bulky butyl groups make the molecule hydrophobic (water-fearing), while the salicylate anion provides some water solubility.
Chemical Reactions Analysis
Synthesis
The specific synthesis pathway for TBAS is not readily available in scientific literature. However, quaternary ammonium salts like TBAS can be generally synthesized through quaternization reactions. In this process, a trimethylamine (or similar molecule with three alkyl groups bound to nitrogen) reacts with an alkyl halide (like butyl chloride) to form the quaternary ammonium cation with four alkyl groups [].
Decomposition
The decomposition pathway of TBAS under various conditions is not well documented in scientific research.
Other Relevant Reactions
TBAS might participate in ion exchange reactions due to its ionic nature. Research on specific reactions involving TBAS is ongoing.
Physical And Chemical Properties Analysis
GHS Hazard Statements
Pictograms

Irritant

